molecular formula C7H16Cl2N2 B1145709 3,7-Diazabicyclo[3.3.1]nonane dihydrochloride CAS No. 1402430-53-8

3,7-Diazabicyclo[3.3.1]nonane dihydrochloride

Cat. No.: B1145709
CAS No.: 1402430-53-8
M. Wt: 126.207292
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Description

3,7-Diazabicyclo[3.3.1]nonane dihydrochloride (Molecular Formula: C7H14N2) is the salt form of a privileged bispidine scaffold, a rigid bicyclic structure consisting of two fused piperidine rings . This core structure is of significant interest in medicinal chemistry and drug discovery due to its ability to adopt different conformational forms, which contributes to its versatility in interacting with biological targets . Researchers value this compound as a key synthetic intermediate for constructing more complex molecules, particularly for investigating new therapeutic agents. The bispidine scaffold serves as the base structure for several plant alkaloids and has been explored for various biological activities . Derivatives of 3,7-diazabicyclo[3.3.1]nonane have demonstrated promising anti-arrhythmic properties in patent literature, indicating its potential in cardiovascular research . Furthermore, recent scientific studies highlight the application of bispidine-based derivatives in oncology research, where specific compounds have shown a potent cytotoxic effect by inducing apoptosis in pancreatic cancer cell lines such as MiaPaca-2, BxPC-3, and CFPAC-1 . The dihydrochloride salt form offers enhanced solubility and handling characteristics for research purposes. This product is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,7-diazabicyclo[3.3.1]nonane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c1-6-2-8-4-7(1)5-9-3-6;;/h6-9H,1-5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILZEHFTWOTZKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1CNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1402430-53-8
Record name 3,7-diazabicyclo[3.3.1]nonane dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Diazabicyclo[3.3.1]nonane dihydrochloride typically involves the reaction of a dicarboxylic acid ester with a diamine under controlled conditions. One common method includes the use of a dicarboxylic acid ester, such as dimethyl malonate, which is reacted with a diamine like ethylenediamine. The reaction is carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated through crystallization or distillation. The purity of the final product is often enhanced through recrystallization techniques .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound undergoes nucleophilic substitution at the nitrogen atoms, facilitated by the electron-rich bicyclic structure. Key reactions include:

Benzyl Group Removal via Catalytic Hydrogenation
The benzyl group at position 3 is selectively removed using hydrogen gas and palladium catalysts, yielding the deprotected diazabicyclo compound .

Reaction ComponentCondition/Parameter
Catalyst10% Pd/C
SolventMethanol
Temperature25°C
Pressure1 atm H₂
Yield85–90%

Alkylation and Acylation

The nitrogen atoms react with alkyl halides or acyl chlorides to form derivatives.

Alkylation with Methyl Iodide
Methylation occurs at both nitrogen atoms under basic conditions :

text
3,7-Diazabicyclo[3.3.1]nonane dihydrochloride + 2 CH₃I → 3,7-Dimethyl derivative
ParameterDetail
BaseK₂CO₃
SolventAcetonitrile
Temperature60°C, 12 hours
Yield78%

Acylation with Acetyl Chloride
Acylation produces mono- or di-acylated products depending on stoichiometry :

text
Compound + AcCl → 3-Acetyl or 3,7-Diacetyl derivatives
ConditionValue
SolventDichloromethane
CatalystTriethylamine
Reaction Time6 hours
Yield (di-acetyl)65%

Salt Formation and Purification

The dihydrochloride form is synthesized from the free base through acid treatment. Patent data highlights optimized methods for salt crystallization :

Dihydrochloride Synthesis

text
Free base + HCl (g) → Dihydrochloride salt
StepParameter
Acid AdditionHCl in isopropanol
Crystallization−20°C, 24 hours
Purity>99%
Melting Point230–231°C

Reaction with Electrophiles

The nitrogen atoms react with electrophiles such as aryl sulfonyl chlorides, forming sulfonamide derivatives with potential pharmacological activity .

Sulfonylation Example

text
Compound + Tosyl chloride → 3-Tosyl derivative
ParameterValue
BasePyridine
SolventTHF
Reaction Time4 hours
Yield81%

Acid-Base Reactions

The compound’s basicity (pKa ~9.5 for tertiary amines ) allows for pH-dependent solubility adjustments. Protonation occurs in acidic media, enhancing water solubility for pharmaceutical formulations .

Oxidative Degradation

Under strong oxidative conditions (e.g., H₂O₂/Fe²⁺), the bicyclic structure undergoes degradation, forming pyrrolidine and piperidine fragments .

Key Research Findings

  • Stereoselectivity : Reactions at the nitrogen atoms exhibit stereochemical control due to the rigid bicyclic framework .

  • Biological Interactions : Derivatives show affinity for nicotinic acetylcholine (α4β2 subtype) and orexin receptors , guiding drug design efforts.

  • Scale-Up Synthesis : Continuous flow reactors improve yield and purity in industrial production.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Molecular Formula: C7_7H14_{14}N2_2·2HCl
Molecular Weight: 174.16 g/mol

The compound acts primarily as a positive allosteric modulator of AMPA receptors, enhancing glutamatergic neurotransmission in the central nervous system. This modulation is crucial for cognitive functions and memory processes, making it a target for research into neurological disorders .

Pharmaceutical Development

3,7-Diazabicyclo[3.3.1]nonane dihydrochloride is being investigated for its potential therapeutic effects in treating various disorders:

  • Orexin Receptor Antagonism: The compound has shown promise as a non-peptide antagonist of orexin receptors, which are implicated in sleep disorders, anxiety, and addiction .
  • Neuropharmacological Effects: Its derivatives have been studied for nootropic (cognitive-enhancing) and analgesic (pain-relieving) properties, with potential applications in treating cognitive dysfunctions and neuropathic pain .

Anticancer Activity

Research indicates that derivatives of 3,7-diazabicyclo[3.3.1]nonane exhibit significant cytotoxic effects against various cancer cell lines:

  • Mechanism of Action: These compounds induce apoptosis in cancer cells through the induction of polyamine catabolism while sparing normal cells .
  • Case Study: A study demonstrated that the derivative BisP4 had IC50 values of 16.9 µM against MiaPaca-2 cells and 23.7 µM against BxPC-3 cells after 24 hours of treatment.
CompoundCell LineIC50 (µM)Treatment Time (h)
BisP4MiaPaca-216.924
BisP4BxPC-323.724
BisP4CFPAC-136.324

Neuropharmacological Research

The compound's interaction with nicotinic acetylcholine receptors (nAChRs) has been explored to enhance subtype selectivity:

  • Electrophysiological Studies: Compounds derived from the bicyclic structure have shown enhanced affinity for α4β2 nAChRs when modified with specific functional groups like carboxamides .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

Activity TypeDescription
AnticancerInduces apoptosis selectively in cancer cells via polyamine catabolism
NeuropharmacologicalExhibits nootropic effects; potential treatment for cognitive dysfunctions
AntiarrhythmicDemonstrates strong antiarrhythmic effects in experimental models

Mechanism of Action

The mechanism of action of 3,7-Diazabicyclo[3.3.1]nonane dihydrochloride involves its interaction with specific molecular targets, such as AMPA receptors in the central nervous system. It acts as a positive allosteric modulator, enhancing the activity of these receptors by binding to a distinct site on the receptor complex. This modulation leads to increased synaptic transmission and improved cognitive functions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Variations and Conformational Flexibility

The 3,7-diazabicyclo[3.3.1]nonane core adopts twin-chair, chair–boat, or twin-boat conformations, depending on substituents. This flexibility is critical for receptor binding and differs from related bicyclic systems:

  • 3-Azabicyclo[3.3.1]nonanes (3-ABN): Lack the second nitrogen, reducing hydrogen-bonding capacity and receptor selectivity .
  • 9-Oxa-3,7-diazabicyclo[3.3.1]nonanes: Oxygen substitution alters electronic properties and metabolic stability compared to the dihydrochloride form .
  • Lupin alkaloids (e.g., sparteine) : Share the bicyclic framework but lack synthetic flexibility for targeted modifications .

Table 1: Structural Modifications and Key Properties

Compound Name Substituents (Positions) Key Feature Reference
3,7-Diazabicyclo[3.3.1]nonane dihydrochloride Cyclopropanmethyl (3), isopropoxypropyl (7) High local anesthetic activity, low toxicity (LD₅₀ = 825 mg/kg)
(E)-1-(3,7-Diazabicyclo)prop-2-en-1-one fumarate (17F) 2-Methoxyphenyl (C-3) α4β2 nAChR selectivity, 59% yield
3-(3-Butoxypropyl)-7-imidazolylpropyl derivative (11) Butoxypropyl (3), imidazolyl (7) Stimulates wheat root growth (21.7% increase)

Table 2: Toxicity and Pharmacological Profiles

Compound LD₅₀ (mg/kg) Primary Activity Selectivity/Application Reference
3,7-Diazabicyclo dihydrochloride-β-CD 825 Local anesthetic Low systemic toxicity
3-Chlorophenyl derivative (18F) Not reported α4β2 nAChR modulation Subtype-selective agonist
3-Butoxypropyl-imidazolyl (11) Not reported Plant growth stimulation Wheat root elongation (21.7%)

Biological Activity

3,7-Diazabicyclo[3.3.1]nonane dihydrochloride, a bicyclic compound, has garnered attention for its diverse biological activities, particularly in the fields of oncology and neurology. This compound is a derivative of the bispidine family, which has been extensively studied for its pharmacological potential.

Anticancer Activity

Recent studies have highlighted the anticancer properties of various derivatives of 3,7-diazabicyclo[3.3.1]nonane. A notable example is the compound 4e , which demonstrated significant cytotoxic effects on HepG2 cancer cells while sparing normal fibroblasts. This selectivity suggests a mechanism involving the induction of polyamine (PA) catabolism specifically in cancer cells, leading to apoptosis without affecting healthy cells .

Case Study: Cytotoxicity Assessment

A study examined the cytotoxic effects of several bispidine derivatives against pancreatic cancer cell lines (MiaPaca-2, CFPAC-1, and BxPC-3). The derivative BisP4 was particularly effective, showing IC50 values of 16.9 µM, 23.7 µM, and 36.3 µM for the respective cell lines. The treatment time of 24 hours was sufficient to elicit a cytotoxic response across all tested cell lines .

CompoundCell LineIC50 (µM)Treatment Time (h)
BisP4MiaPaca-216.924
BisP4BxPC-323.724
BisP4CFPAC-136.324

Neuropharmacological Effects

In addition to its anticancer activity, this compound has been investigated for neuropharmacological effects such as nootropic and analgesic activities. Compounds derived from this bicyclic structure have shown promise in reversing scopolamine-induced amnesia in animal models and exhibited antihyperalgesic properties in neuropathic pain models .

The proposed mechanisms for these neuropharmacological effects include modulation of neurotransmitter systems and enhancement of neuroprotective pathways. Specifically, orexin receptor antagonism has been suggested as a therapeutic target for treating disorders related to orexinergic dysfunctions such as sleep disorders and mood disorders .

Antiarrhythmic Properties

Another significant area of research is the antiarrhythmic activity of 3,7-diazabicyclo[3.3.1]nonane derivatives. These compounds have been shown to exert strong antiarrhythmic effects in various experimental models, indicating their potential use in treating cardiac arrhythmias .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

Activity TypeDescription
Anticancer Induces apoptosis in cancer cells via PA catabolism; selective toxicity towards cancer cells
Neuropharmacological Exhibits nootropic and analgesic properties; potential for treating cognitive dysfunctions
Antiarrhythmic Demonstrates strong antiarrhythmic effects in vivo; potential therapeutic applications in cardiology

Q & A

What are the most effective synthetic routes for 3,7-Diazabicyclo[3.3.1]nonane derivatives, and how can reaction conditions be optimized?

Basic Research Question
The synthesis of 3,7-Diazabicyclo[3.3.1]nonane derivatives often involves multi-step reactions with precise control of reagents and conditions. For example, a common approach includes the use of N-tboc protection followed by deprotection under acidic conditions, as demonstrated in the synthesis of fumaric acid salts of analogous compounds (e.g., 52F, 53F). Key steps include:

  • Reagent selection : Use of 4-(pyridinyl)benzoic acid derivatives as starting materials.
  • Chromatographic purification : Employing CH₂Cl₂/MeOH solvent systems for gradient elution .
  • Temperature control : Reactions are typically conducted at room temperature for 12 hours to ensure completion .
    Advanced optimization may involve computational reaction path searches (e.g., quantum chemical calculations) to predict ideal conditions, reducing trial-and-error experimentation .

How can structural contradictions in spectroscopic and crystallographic data for bicyclic diazabicyclo derivatives be resolved?

Advanced Research Question
Discrepancies between NMR, X-ray crystallography, and computational models often arise due to dynamic conformational changes or crystal packing effects. Methodological strategies include:

  • Hirshfeld surface analysis : To quantify intermolecular interactions (e.g., H-bonding, π-π stacking) that influence crystallographic conformations .
  • DFT calculations : Compare computed (gas-phase) and experimental (solid-state) geometries to identify steric or electronic distortions .
  • Variable-temperature NMR : Detect conformational flexibility in solution, which may differ from rigid crystal structures .

What computational tools are recommended for designing 3,7-Diazabicyclo[3.3.1]nonane-based ligands for nicotinic acetylcholine receptors?

Advanced Research Question
Subtype-selective ligand design requires integration of molecular docking and dynamics simulations:

  • Docking software : Tools like AutoDock Vina can predict binding affinities to receptor subtypes (e.g., α4β2 vs. α7 nAChRs) using crystal structures of target proteins .
  • Molecular dynamics (MD) : Simulate ligand-receptor interactions over nanoseconds to assess stability and binding mode convergence .
  • Free energy perturbation (FEP) : Quantify substituent effects on binding thermodynamics, such as pyridinyl vs. imidazolyl groups .
    Experimental validation via radioligand displacement assays is critical to confirm computational predictions .

How can the stereochemical purity of 3,7-Diazabicyclo[3.3.1]nonane derivatives be verified during synthesis?

Basic Research Question
Ensuring stereochemical integrity involves a combination of analytical techniques:

  • Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., amylose- or cellulose-based columns).
  • Circular dichroism (CD) : Compare experimental CD spectra with computed spectra of enantiopure standards .
  • X-ray crystallography : Definitive confirmation of absolute configuration via anomalous scattering methods .

What methodologies are suitable for studying the dynamic behavior of 3,7-Diazabicyclo[3.3.1]nonane in lipid bilayers?

Advanced Research Question
As a potential lipid bilayer modifier, its stimulus-sensitive behavior can be analyzed using:

  • Langmuir-Blodgett trough experiments : Measure changes in monolayer surface pressure upon compound insertion .
  • Fluorescence anisotropy : Assess membrane fluidity modulation using labeled phospholipids.
  • Coarse-grained MD simulations : Model large-scale bilayer perturbations over microsecond timescales .

How can conflicting bioactivity data for diazabicyclo derivatives across different assays be reconciled?

Advanced Research Question
Contradictions often stem from assay-specific conditions (e.g., cell lines, buffer compositions). Mitigation strategies include:

  • Meta-analysis : Normalize data using standardized metrics (e.g., pIC₅₀ values) and account for assay variability .
  • Orthogonal assays : Validate key findings using disparate methods (e.g., electrophysiology for ion channel activity vs. calcium flux assays) .
  • Machine learning : Train models on multi-assay datasets to identify robust structure-activity relationships .

What are the best practices for ensuring data reproducibility in diazabicyclo derivative synthesis?

Basic Research Question
Reproducibility hinges on rigorous documentation and quality control:

  • Batch tracking : Log reagent lots, solvent purity, and storage conditions.
  • In-line analytics : Use FTIR or Raman spectroscopy for real-time reaction monitoring .
  • Collaborative validation : Share protocols via platforms like Zenodo to enable cross-lab verification .

How can the environmental impact of synthesizing 3,7-Diazabicyclo[3.3.1]nonane derivatives be minimized?

Advanced Research Question
Green chemistry principles apply:

  • Solvent selection : Replace CH₂Cl₂ with cyclopentyl methyl ether (CPME) or 2-MeTHF, which have lower eco-toxicity .
  • Catalyst design : Develop recyclable organocatalysts to reduce heavy metal waste .
  • Lifecycle assessment (LCA) : Quantify carbon footprints using software like SimaPro to guide process optimization .

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